pleiotrophin

Receptor Binding PTPζ/RPTPβ Neurobiology

Pleiotrophin (PTN), also designated heparin-binding brain mitogen (HBBM), heparin-binding growth factor-8 (HBGF-8), heparin-binding growth-associated molecule (HB-GAM), and osteoblast-specific factor-1 (OSF-1), is a secreted, cationic, heparin-binding cytokine and growth factor. The mature human protein consists of 136 amino acid residues with five intra-molecular disulfide bonds, yielding a molecular mass of approximately 15.3–15.4 kDa.

Molecular Formula C70H112O42
Molecular Weight 0
CAS No. 134034-50-7
Cat. No. B1180697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepleiotrophin
CAS134034-50-7
Molecular FormulaC70H112O42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pleiotrophin (PTN, CAS 134034-50-7): Recombinant Heparin-Binding Growth Factor for Neurobiology, Angiogenesis, and Oncology Research Procurement


Pleiotrophin (PTN), also designated heparin-binding brain mitogen (HBBM), heparin-binding growth factor-8 (HBGF-8), heparin-binding growth-associated molecule (HB-GAM), and osteoblast-specific factor-1 (OSF-1), is a secreted, cationic, heparin-binding cytokine and growth factor [1]. The mature human protein consists of 136 amino acid residues with five intra-molecular disulfide bonds, yielding a molecular mass of approximately 15.3–15.4 kDa [2]. PTN belongs to a distinct two-member family of developmentally regulated heparin-binding growth factors, sharing approximately 45–50% amino acid sequence identity with its only known paralog, Midkine (MK) [3]. Both proteins possess conserved N- and C-terminal domains stabilized by disulfide bridges and exhibit comparable binding affinity for heparin, glycoproteins, and proteoglycans [4]. PTN is expressed in various tissues during embryogenesis, particularly in the central nervous system, and has been implicated in multiple physiological and pathological processes, including neurogenesis, angiogenesis, bone formation, inflammation, and tumor progression [5].

Why In-Class Heparin-Binding Growth Factors Cannot Substitute for Pleiotrophin (CAS 134034-50-7) in Quantitative Experimental Systems


Although Pleiotrophin (PTN) and its closely related paralog Midkine (MK) share approximately 50% structural homology, comparable heparin-binding properties, and overlapping tissue expression patterns [1], experimental evidence demonstrates that these two proteins cannot be substituted interchangeably in defined assay systems [2]. The two proteins exhibit distinct spatiotemporal expression profiles during development [3], differential binding characteristics to specific receptor subtypes [4], and divergent functional outcomes in standardized biological assays [5]. Notably, PTN demonstrates receptor binding kinetics and downstream signaling activation that are not fully recapitulated by MK [6]. Furthermore, in comparative functional studies against alternative angiogenic factors such as Stromal-Derived Factor-1 (SDF-1) and Vascular Endothelial Growth Factor (VEGF), PTN exhibits quantifiably distinct potency and cell-type specificity profiles [7]. These differences preclude direct substitution and necessitate the procurement of authentic PTN protein for reproducible experimental outcomes.

Quantitative Differentiation Evidence: Pleiotrophin (PTN, CAS 134034-50-7) Versus Comparators in Validated Biological Assays


Receptor Binding Affinity: PTN and Midkine Exhibit Comparable High-Affinity PTPζ/RPTPβ Binding Kinetics with Distinct Structural Requirements

In a direct head-to-head solid-phase binding assay, Pleiotrophin (PTN) and Midkine (MK) demonstrated comparable binding kinetics to the common receptor protein-tyrosine phosphatase zeta (PTPζ/RPTPβ) [1]. Scatchard analysis of the binding data yielded identical quantitative parameters for both ligands: a low-affinity binding site with a dissociation constant (Kd) of 3.0 nM and a high-affinity binding site with a Kd of 0.58 nM [2]. The two ligands were equally effective at inhibiting each other's binding to PTPζ, confirming that they compete for the same receptor binding site [3]. Notably, the high-affinity binding of MK, but not PTN, is critically dependent on a specific arginine residue (Arg78) located within the C-terminal domain, indicating that despite indistinguishable binding affinities, the structural determinants mediating receptor interaction differ between the two proteins [4]. This differential structural dependency has functional consequences for downstream signaling activation and neuronal migration [5].

Receptor Binding PTPζ/RPTPβ Neurobiology

Neurite Outgrowth Activity: PTN Reverses Chondroitin Sulfate Proteoglycan-Mediated Growth Inhibition in Primary Cortical Neurons

In a quantitative neurite outgrowth assay using primary rat embryonic cortical neurons cultured on a growth-inhibitory matrix composed of laminin plus chondroitin sulfate proteoglycans (CSPGs), Pleiotrophin (PTN) at a concentration of 15 ng/mL induced a statistically significant recovery of neurite growth [1]. Specifically, PTN treatment significantly increased total neurite outgrowth compared to the untreated CSPG control (ANOVA, F(4,10)=9.028, P=0.0024) and significantly enhanced branched neurite growth (ANOVA, F(4,10)=3.740, P=0.0413) [2]. PTN also significantly increased the number of neurons capable of extending neurites in the presence of the inhibitory CSPG matrix (ANOVA, F(4,10)=4.560, P=0.0235) [3]. In a separate study examining PTN dose-response, maximum neurite outgrowth was observed at 15 ng/mL PTN, achieving 114.8% of the outgrowth observed on a laminin-only control substrate [4]. No direct comparative data against Midkine or other neurotrophic factors in this specific CSPG-inhibition model are available from the literature, limiting cross-factor potency comparisons.

Neurite Outgrowth Neuroregeneration CSPG

Endothelial Cell Proliferation and Viability: PTN Demonstrates Superior Activity Compared to SDF-1 in Human EA.hy926 Endothelial Cells

In a direct comparative study examining endothelial cell responses, Pleiotrophin (PTN) at a concentration of 50 ng/mL significantly increased the viability of human EA.hy926 endothelial cells compared to an equivalent concentration (50 ng/mL) of Stromal-Derived Factor-1 (SDF-1/CXCL12), a well-established chemokine utilized for promoting vascular endothelialization [1]. Cell viability was quantified by MTT assay following treatment [2]. Furthermore, the migratory ability of EA.hy926 cells, assessed using Transwell chamber assays, was also improved in the presence of PTN relative to SDF-1 treatment [3]. Western blot analysis revealed that PTN treatment induced increased expression levels of receptor protein tyrosine phosphatase beta/zeta (RPTPβ/ζ), proliferating cell nuclear antigen (PCNA), and Rac1 compared to SDF-1 treatment [4]. In a separate study, PTN increased proliferation in endothelial progenitor cells (EPCs) and human umbilical vein endothelial cells (HUVECs) to a similar extent as Vascular Endothelial Growth Factor (VEGF) [5].

Angiogenesis Endothelial Proliferation Cardiovascular Research

Cell-Type Specific Mitogenic Activity: PTN and Midkine Exhibit Divergent Expression and Functional Profiles in Breast Tissue Malignancy

In a comparative analysis of normal and malignant human breast tissues, Pleiotrophin (PTN) and Midkine (MK) exhibited fundamentally different expression profiles [1]. The study found that PTN expression was equivalent in both malignant and normal human breast tissues, indicating that PTN is constitutively expressed regardless of neoplastic transformation status [2]. In marked contrast, MK exhibited significantly increased expression in breast carcinomas while showing substantially lower expression levels in normal breast tissue [3]. This differential expression pattern indicates that while both factors belong to the same growth factor family, they are subject to distinct transcriptional regulatory mechanisms in breast tissue and fulfill non-redundant roles in breast cancer pathophysiology [4]. Consequently, the two proteins cannot be substituted for one another in studies examining breast cancer biology or in the development of MK- or PTN-targeted diagnostic or therapeutic strategies.

Cancer Biology Breast Cancer Biomarker

In Vivo Tumor Growth Inhibition: PTN Depletion Suppresses Prostate Cancer Xenograft Growth and Metastasis

In a xenograft study employing human PC3 prostate cancer cells in male NOD/SCID mice, depletion of endogenous Pleiotrophin (PTN) via stable antisense transfection resulted in a significant suppression of in vivo tumor growth compared to mock-transfected and non-transfected control tumors [1]. PTN depletion also significantly reduced tumor angiogenesis, induced apoptosis of cancer cells, and decreased the number of metastases, thereby providing a survival benefit for the tumor-bearing animals [2]. In vitro, PTN depletion decreased the migration capability of AS-PC3 cells, increased apoptosis, and reduced adhesiveness to osteoblastic cells relative to control PC3 cells [3]. While this evidence does not directly compare PTN to an alternative growth factor, it establishes that endogenous PTN expression is functionally required for optimal PC3 prostate cancer cell growth and metastatic dissemination in vivo. No direct comparative data against Midkine depletion in this specific xenograft model are available from the literature.

Oncology Prostate Cancer Tumor Angiogenesis

Endothelial Progenitor Cell Chemotaxis: PTN Elicits Dose-Dependent Migration Comparable to VEGF and SDF-1α

In a quantitative chemotaxis assay using early endothelial progenitor cells (EPCs) isolated from healthy human donors, Pleiotrophin (PTN) at concentrations ranging from 10 to 500 ng/mL elicited dose-dependent migration of both EPCs and human umbilical vein endothelial cells (HUVECs) [1]. The magnitude of chemotaxis induced by PTN was comparable to that induced by the established angiogenic factors Vascular Endothelial Growth Factor (VEGF) and Stromal-Derived Factor-1 alpha (SDF-1α) [2]. Importantly, PTN did not induce chemotaxis or proliferation of human coronary artery smooth muscle cells (CASMCs) or T98G glioblastoma cells, which lack PTN receptors, demonstrating cell-type specificity [3]. The pro-migratory effect of PTN was found to be nitric oxide synthase (NOS)-dependent and mediated through the phosphoinositide-3 kinase (PI3K) and guanylyl cyclase pathways, as evidenced by blockade with L-NNA, L-NMMA, PTIO, wortmannin, and ODQ [4]. This data positions PTN as an equipotent alternative to VEGF and SDF-1α for EPC recruitment, but with distinct receptor utilization and signaling pathway activation.

Angiogenesis Progenitor Cell Migration Tissue Repair

Recommended Research and Industrial Application Scenarios for Pleiotrophin (PTN, CAS 134034-50-7) Based on Quantitative Evidence


Neuroregeneration and Spinal Cord Injury Research: Overcoming CSPG-Mediated Neurite Outgrowth Inhibition

Researchers investigating mechanisms to overcome chondroitin sulfate proteoglycan (CSPG)-mediated inhibition of axonal regeneration can utilize Pleiotrophin (PTN) as a validated reagent to promote neurite outgrowth in inhibitory environments. Based on evidence that 15 ng/mL PTN significantly reverses CSPG-induced growth inhibition in primary cortical neurons, increasing total neurite outgrowth, branched neurite growth, and the number of neurite-bearing neurons [1], this application is particularly relevant for spinal cord injury, glial scar, and neurotrauma research. PTN can be employed as a positive control for neurite outgrowth assays, as a coating substrate for neuronal culture, or as a treatment factor in ex vivo and in vivo models of CNS injury [2].

Cardiovascular Tissue Engineering and Vascular Graft Endothelialization

Researchers developing vascular grafts, stents, or tissue-engineered blood vessels requiring enhanced endothelial cell coverage should consider Pleiotrophin (PTN) as a bioactive molecule for promoting re-endothelialization. Comparative evidence demonstrates that PTN at 50 ng/mL significantly increases human endothelial cell (EA.hy926) viability and migration to a greater extent than SDF-1 at the same concentration [3]. PTN also promotes migration of endothelial progenitor cells (EPCs) with potency comparable to VEGF and SDF-1α [4]. These properties make PTN a suitable candidate for surface coating or incorporation into biomaterial scaffolds intended to enhance endothelial cell recruitment, attachment, and proliferation in vitro and in vivo [5].

Prostate Cancer Xenograft and Metastasis Modeling: PTN as a Functional Validation Target

Investigators utilizing PC3 prostate cancer xenograft models in immunodeficient mice can employ Pleiotrophin (PTN) protein or PTN-modulating reagents (e.g., siRNA, neutralizing antibodies) to validate the role of this growth factor in tumor progression and metastasis. Evidence from antisense PTN depletion studies demonstrates that PTN expression is required for optimal PC3 tumor growth, angiogenesis, and metastatic dissemination in vivo [6]. Recombinant PTN protein can be used in gain-of-function experiments to assess its effects on tumor cell proliferation, migration, and angiogenesis in vitro, while PTN-targeted interventions can be evaluated for therapeutic efficacy in vivo [7].

Breast Cancer Biomarker and Mechanistic Studies: Differential Analysis of PTN and Midkine

Researchers investigating the distinct roles of heparin-binding growth factors in breast cancer should procure both Pleiotrophin (PTN) and Midkine (MK) proteins for comparative functional studies. Evidence shows that while MK expression is significantly upregulated in breast carcinomas, PTN expression remains unchanged between normal and malignant breast tissue [8]. This differential expression pattern indicates that these two closely related factors play non-redundant roles in breast cancer pathophysiology. Experimental designs that involve treating breast cancer cell lines or tissue explants with recombinant PTN can help elucidate its specific contribution to cell survival, proliferation, and migration independent of MK [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for pleiotrophin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.